molecular formula C22H36O3Si B3309837 4-[Tert-butyl(dimethyl)silyl]oxy-1-(2-phenylmethoxyethyl)cyclohexane-1-carbaldehyde CAS No. 943515-17-1

4-[Tert-butyl(dimethyl)silyl]oxy-1-(2-phenylmethoxyethyl)cyclohexane-1-carbaldehyde

Cat. No.: B3309837
CAS No.: 943515-17-1
M. Wt: 376.6 g/mol
InChI Key: GKSQQXMRTQFCCJ-UHFFFAOYSA-N
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Description

4-[Tert-butyl(dimethyl)silyl]oxy-1-(2-phenylmethoxyethyl)cyclohexane-1-carbaldehyde is a multifunctional cyclohexane derivative characterized by three distinct substituents:

  • A tert-butyldimethylsilyl (TBS) ether at the 4-position, a common protecting group for alcohols in organic synthesis.
  • A 2-phenylmethoxyethyl chain at the 1-position, incorporating a benzyl ether moiety that may further protect hydroxyl groups or modulate solubility.
  • An aldehyde group at the 1-position, a reactive functional group prone to nucleophilic additions or oxidations.

This compound’s structure suggests its utility as an intermediate in complex organic syntheses, particularly in pharmaceuticals or natural product chemistry, where selective protection and controlled reactivity are critical. The TBS group enhances stability under basic conditions, while the benzyl ether and aldehyde groups offer orthogonal reactivity for sequential transformations .

Properties

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxy-1-(2-phenylmethoxyethyl)cyclohexane-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36O3Si/c1-21(2,3)26(4,5)25-20-11-13-22(18-23,14-12-20)15-16-24-17-19-9-7-6-8-10-19/h6-10,18,20H,11-17H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKSQQXMRTQFCCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCC(CC1)(CCOCC2=CC=CC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36O3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally analogous molecules to highlight substituent effects, conformational behavior, and reactivity.

Substituent Effects and Functional Groups

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups
Target Compound C₂₂H₃₆O₄Si 408.6 (calculated) TBS-O-, phenylmethoxyethyl, CHO Aldehyde, silyl ether, ether
4-[Tert-butyl(dimethyl)silyl]oxycyclohex-2-en-1-one C₁₂H₂₂O₂Si 226.39 TBS-O-, cyclohexenone Ketone, silyl ether
cis-1-tert-butyl-4-chlorocyclohexane C₁₀H₁₉Cl 174.71 tert-butyl, chloro Alkyl halide
  • Reactivity : The aldehyde in the target compound is more reactive toward nucleophiles than the ketone in 4-[TBS-O]cyclohex-2-en-1-one .

Conformational Analysis

  • The bulky TBS group in the target compound likely adopts an equatorial position on the cyclohexane ring to minimize 1,3-diaxial strain, akin to the tert-butyl group in cis-1-tert-butyl-4-chlorocyclohexane .

Notes

  • Handling Precautions : The TBS group is moisture-sensitive; reactions should be conducted under inert atmospheres.
  • Deprotection: Cleavage of the TBS group requires fluoride sources (e.g., TBAF) or acidic conditions, while the benzyl ether may require hydrogenolysis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-[Tert-butyl(dimethyl)silyl]oxy-1-(2-phenylmethoxyethyl)cyclohexane-1-carbaldehyde?

  • Methodological Answer : The synthesis involves multistep strategies:

  • Step 1 : Protect hydroxyl groups using tert-butyldimethylsilyl (TBS) chloride under anhydrous conditions to prevent undesired side reactions.
  • Step 2 : Functionalize the cyclohexane core via allylation or alkylation, as seen in analogous compounds like 1-Allyl-4-tert-butyl-cyclohexanecarbaldehyde .
  • Step 3 : Introduce the aldehyde group via controlled oxidation (e.g., KMnO4-Ce(IV) or K2Cr2O7-H2SO4 systems), ensuring selectivity to avoid over-oxidation .
  • Critical Note : Monitor reaction intermediates using TLC or HPLC to verify purity at each stage.

Q. How can the stereochemical configuration of the cyclohexane ring be confirmed?

  • Methodological Answer :

  • X-ray Crystallography : Resolve absolute configuration for crystalline intermediates, as demonstrated in ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate .
  • NMR Spectroscopy : Use NOESY or COSY to analyze spatial correlations between protons, particularly for substituents like the TBS-protected oxygen and phenylmethoxyethyl groups.
  • Computational Modeling : Compare experimental data with DFT-calculated chemical shifts to validate stereochemistry .

Advanced Research Questions

Q. How do competing reaction pathways impact the yield of the aldehyde functionality?

  • Methodological Answer :

  • Mechanistic Analysis : The aldehyde group is susceptible to nucleophilic attack or further oxidation. For example, K2Cr2O7-H2SO4 may over-oxidize to carboxylic acids if reaction conditions (temperature, stoichiometry) are not tightly controlled .
  • Mitigation Strategy : Use milder oxidants (e.g., TEMPO/NaClO) or introduce protecting groups for the aldehyde early in the synthesis.
  • Data Contradiction Example : Yields from KMnO4-Ce(IV) systems vary significantly with solvent polarity; acetonitrile enhances selectivity compared to aqueous systems .

Q. What computational methods are suitable for predicting the compound’s reactivity in biological systems?

  • Methodological Answer :

  • Molecular Docking : Simulate interactions with enzymes or receptors using software like AutoDock Vina. For example, tert-butyl carbamate derivatives show affinity for neurotransmitter receptors .
  • Molecular Dynamics (MD) : Analyze stability of ligand-target complexes over time, as applied in ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate studies .
  • ADMET Prediction : Use tools like SwissADME to assess pharmacokinetic properties, focusing on logP (lipophilicity) and metabolic stability due to the TBS group .

Q. How can conflicting NMR data arising from conformational flexibility be resolved?

  • Methodological Answer :

  • Variable-Temperature NMR : Perform experiments at low temperatures (−40°C to −80°C) to "freeze" cyclohexane ring puckering and simplify splitting patterns.
  • Dynamic NMR Analysis : Calculate energy barriers for ring inversion using coalescence temperatures, as seen in 4-(Dimethylamino)-1-(trifluoromethyl)cyclohexanol derivatives .
  • Comparative Studies : Cross-reference with structurally rigid analogs (e.g., tert-butyl N-[4-(piperazin-1-YL)cyclohexyl]carbamate dihydrochloride) to isolate dynamic effects .

Experimental Design Considerations

Q. What strategies minimize decomposition of the TBS-protected group during acidic/basic conditions?

  • Methodological Answer :

  • pH Control : Maintain neutral to slightly basic conditions (pH 7–8) during hydrolysis steps. TBS ethers are stable under basic conditions but hydrolyze rapidly in acidic media.
  • Alternative Protecting Groups : Consider using trityl or SEM groups if prolonged exposure to acids is unavoidable.
  • Kinetic Monitoring : Use real-time IR spectroscopy to detect Si-O bond cleavage (characteristic peaks at ~1100 cm⁻¹) .

Q. How can enantiomeric excess be determined for chiral intermediates?

  • Methodological Answer :

  • Chiral HPLC : Employ columns like Chiralpak IA/IB with hexane-isopropanol mobile phases.
  • Circular Dichroism (CD) : Compare experimental CD spectra with computed spectra for enantiomers.
  • Derivatization : Convert aldehydes to chiral hydrazones or oximes for easier separation and analysis .

Data Contradiction Analysis

Q. Why do different synthetic routes for analogous compounds yield conflicting stereochemical outcomes?

  • Methodological Answer :

  • Steric vs. Electronic Effects : Bulky groups (e.g., tert-butyl) may enforce axial/equatorial preferences, while electron-withdrawing groups (e.g., trifluoromethyl) alter transition-state geometries.
  • Case Study : In tert-butyl 2-(4-fluorophenyl)-4-oxoazetidine-1-carboxylate synthesis, solvent polarity (THF vs. DCM) significantly impacts diastereoselectivity .
  • Resolution : Use computational transition-state modeling (e.g., Gaussian) to identify dominant steric/electronic factors .

Tables for Key Data

Property Method Example Value Reference
LogP (Lipophilicity) SwissADME Prediction3.8 ± 0.2
TBS Hydrolysis Rate (pH 3) Kinetic HPLC Monitoringt₁/₂ = 12 min at 25°C
Aldehyde Oxidation Yield KMnO4-Ce(IV) in CH3CN78% (vs. 45% in H2O)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[Tert-butyl(dimethyl)silyl]oxy-1-(2-phenylmethoxyethyl)cyclohexane-1-carbaldehyde
Reactant of Route 2
Reactant of Route 2
4-[Tert-butyl(dimethyl)silyl]oxy-1-(2-phenylmethoxyethyl)cyclohexane-1-carbaldehyde

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